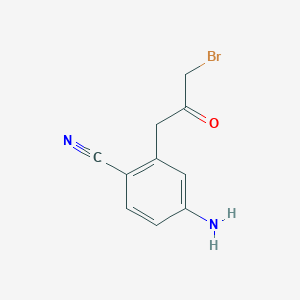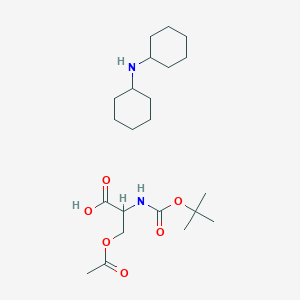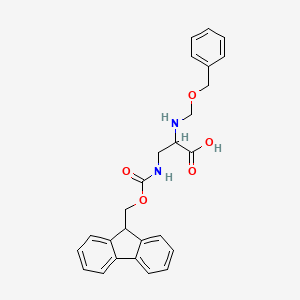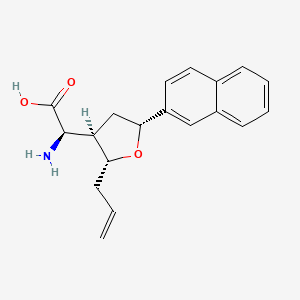![molecular formula C8H9N5S2 B14054654 Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate](/img/structure/B14054654.png)
Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is efficient and reduces the need for hazardous solvents, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of enzymes such as RORγt, PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in their biological activities and applications.
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyrazine ring and exhibit different pharmacological properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their CDK2 inhibitory activity and are used in cancer treatment.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C8H9N5S2 |
|---|---|
Molekulargewicht |
239.3 g/mol |
IUPAC-Name |
1,1-bis(methylsulfanyl)-N-([1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanimine |
InChI |
InChI=1S/C8H9N5S2/c1-14-8(15-2)11-7-10-6-5-9-3-4-13(6)12-7/h3-5H,1-2H3 |
InChI-Schlüssel |
ACSARTICULWGBY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NC1=NN2C=CN=CC2=N1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054629.png)






